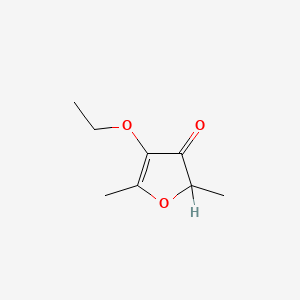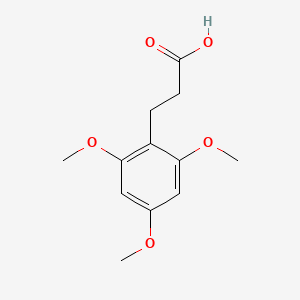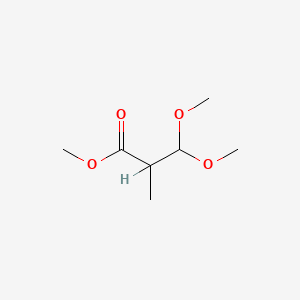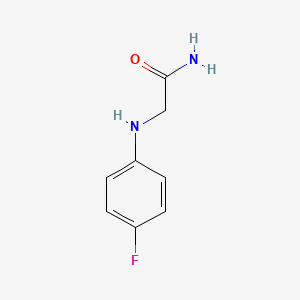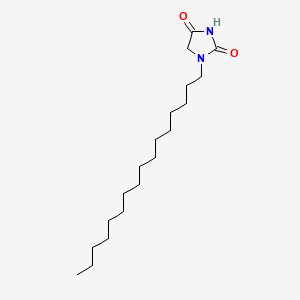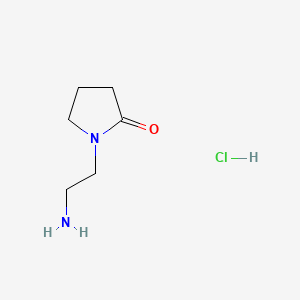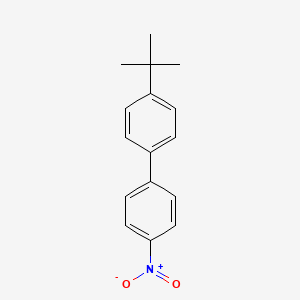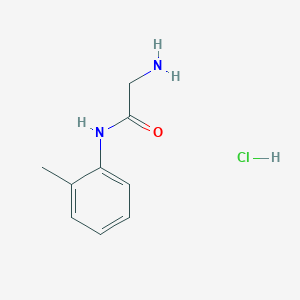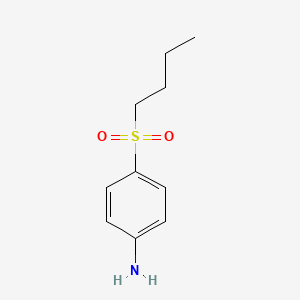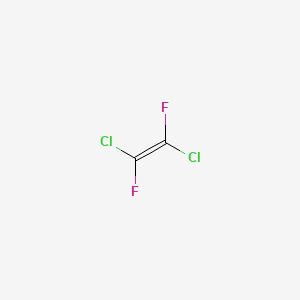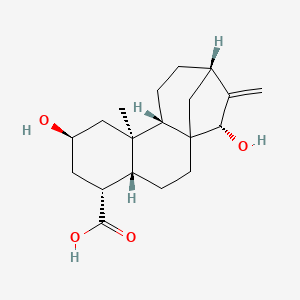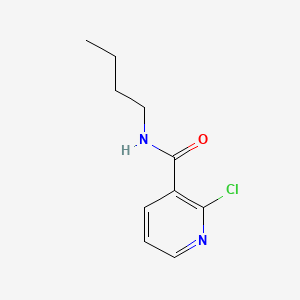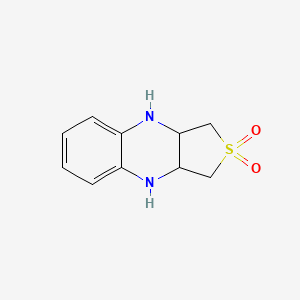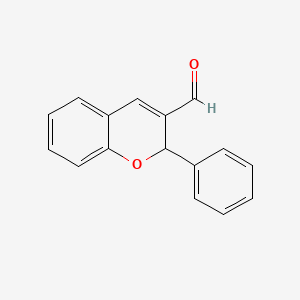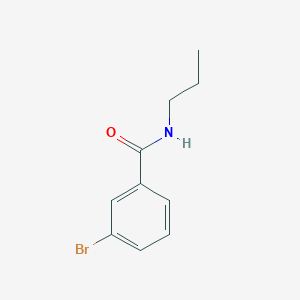
3-bromo-N-propylbenzamide
Übersicht
Beschreibung
3-Bromo-N-propylbenzamide is a compound that has been studied in various contexts due to its potential as a building block in organic synthesis. It is related to other brominated aromatic compounds that have been used to synthesize a range of heterocyclic structures, which are of interest due to their biological activity and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, 3-bromoenals have been used as substrates in oxidative N-heterocyclic carbene catalysis to selectively produce 2H-pyran-2-ones or chiral dihydropyranones . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, demonstrating the versatility of brominated compounds in cyclization reactions . These methods highlight the reactivity of brominated aromatic compounds and suggest potential pathways for the synthesis of 3-bromo-N-propylbenzamide derivatives.
Molecular Structure Analysis
The molecular structure of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, has been analyzed using X-ray crystallography, revealing two crystalline polymorphs both in the monoclinic system . The study of these polymorphs provides insight into the conformational possibilities of bromobenzamide derivatives and the role of hydrogen bonding in their crystal packing. This information could be useful in predicting the behavior of 3-bromo-N-propylbenzamide in solid-state forms.
Chemical Reactions Analysis
Brominated aromatic compounds, such as 2-iodobenzamides, have been used in copper-catalyzed synthesis reactions to create 3-hydroxyisoindolin-1-ones . The presence of bromo substituents in these reactions indicates the potential for 3-bromo-N-propylbenzamide to undergo similar transformations. Furthermore, halogenated aniline derivatives have been used as synthons in palladium-catalyzed cross-coupling and heteroannulation reactions to produce nitrogen-containing heterocycles . These studies suggest that 3-bromo-N-propylbenzamide could participate in various chemical reactions to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-bromo-N-propylbenzamide are not detailed in the provided papers, the studies on related compounds offer some general insights. The reactivity of brominated aromatic compounds in catalytic and cyclization reactions indicates that 3-bromo-N-propylbenzamide may have similar chemical properties, such as susceptibility to nucleophilic attack or participation in coupling reactions. The crystallographic data on related compounds also suggest that 3-bromo-N-propylbenzamide may exhibit polymorphism and specific solid-state interactions due to hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Benzamide Derivatives Synthesis : 3-bromo-N-propylbenzamide plays a role in the synthesis of benzamide derivatives. These derivatives, including compounds like 5-bromo-2-((4-chlorobenzyl)oxy)bromomethyl benzene, are synthesized through various reactions and tested for biological activity (H. Bi, 2015).
Inhibitory Effects in Photosynthesis
- Photosynthesis Inhibition : Certain benzamide derivatives, like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, inhibit photosynthetic electron transport. Their efficiency depends on the compound's lipophilicity and the electronic properties of substituents. These derivatives have been found to interact with chlorophyll a and aromatic amino acids in photosystem 2, affecting photosynthesis (Kráľová et al., 2013).
Amide Configurations and Conformations
- Conformational Analysis : Studies on unsymmetrical tertiary benzamides, including o-bromo-N-benzyl-N-t-butyl-benzamide, provide insights into amide configurations and conformations. These studies use various NMR techniques and X-ray crystallography, revealing details about amide group planarity and chirality (Lewin et al., 1975).
Antidiabetic Effects
- Antidiabetic Potential : Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158) show antidiabetic potential through activation of peroxisome proliferator-activated receptors. They are studied for their effects on adipogenic differentiation, fatty acid oxidation, and glucose uptake, suggesting their usefulness against type 2 diabetes (Jung et al., 2017).
Photocatalytic Degradation Studies
- Photocatalytic Degradation : Research on 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) involves its photodecomposition using titanium dioxide-loaded adsorbents. This study provides insights into photocatalytic degradation processes and the impact of adsorbent supports in environmental applications (Torimoto et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTGICCHYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389462 | |
| Record name | 3-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-N-propylbenzamide | |
CAS RN |
35306-74-2 | |
| Record name | 3-bromo-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

